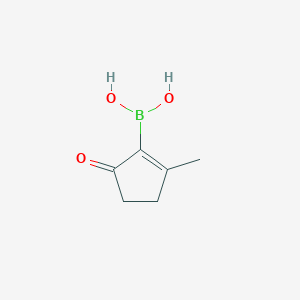
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid is an organoboron compound with the molecular formula C6H9BO3 It is a boronic acid derivative featuring a cyclopentenone ring substituted with a methyl group and a boronic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid typically involves the hydroboration of an appropriate cyclopentenone precursor. The process can be summarized as follows:
Hydroboration: The addition of a boron-hydrogen bond across the double bond of the cyclopentenone precursor.
Oxidation: Conversion of the resulting organoborane intermediate to the boronic acid using an oxidizing agent such as hydrogen peroxide or sodium perborate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid derivative.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the boron center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organolithium reagents, Grignard reagents.
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Alcohols.
Substitution: Organoboron compounds with various substituents.
Wissenschaftliche Forschungsanwendungen
(2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a protease inhibitor due to the boronic acid functional group’s ability to interact with enzyme active sites.
Medicine: Explored for its potential in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups. This reactivity is particularly useful in enzyme inhibition, where the boronic acid group can interact with the active site of enzymes, leading to inhibition of their activity. The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted.
Vergleich Mit ähnlichen Verbindungen
- (2-Methyl-5-oxocyclopent-1-en-1-yl)butyrate
- (2-Methyl-5-oxocyclopent-1-en-1-yl)propionate
- (2-Methyl-3-oxocyclopent-1-en-1-yl)acetate
Comparison: (2-Methyl-5-oxocyclopent-1-en-1-yl)boronic acid is unique due to the presence of the boronic acid functional group, which imparts distinct reactivity compared to its ester analogs. The boronic acid group allows for unique interactions in cross-coupling reactions and enzyme inhibition, making it a valuable compound in both synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
912675-87-7 |
|---|---|
Molekularformel |
C6H9BO3 |
Molekulargewicht |
139.95 g/mol |
IUPAC-Name |
(2-methyl-5-oxocyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c1-4-2-3-5(8)6(4)7(9)10/h9-10H,2-3H2,1H3 |
InChI-Schlüssel |
JIJQAHZWDVEJJR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(CCC1=O)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Imidazo[1,2-A]pyridin-5-ylmethanamine](/img/structure/B11923885.png)
![3A,7A-Dihydro-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B11923891.png)
![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)

![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)







